5-(3,5-DIMETHOXYPHENYL)-3-HYDROXYPYRIDINE
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-12-4-9(5-13(6-12)17-2)10-3-11(15)8-14-7-10/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTICHPSEDAHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CN=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682960 | |
| Record name | 5-(3,5-Dimethoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258629-65-0 | |
| Record name | 5-(3,5-Dimethoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 3,5 Dimethoxyphenyl 3 Hydroxypyridine and Its Analogues
Strategies for the Construction of the 3-Hydroxypyridine (B118123) Core
The formation of the 3-hydroxypyridine ring is a key challenge in the synthesis of the target compound. Several classical and modern methods have been established for this purpose.
Hetero-Diels-Alder Reactions Utilizing 5-Alkoxyoxazoles and Dienophiles
The hetero-Diels-Alder (HDA) reaction represents a powerful and convergent approach for the synthesis of polysubstituted 3-hydroxypyridines. libretexts.orgrsc.org This [4+2] cycloaddition involves the reaction of a 5-alkoxyoxazole, acting as the azadiene component, with a suitable dienophile. libretexts.org The initial cycloadduct readily undergoes a retro-Diels-Alder reaction, losing a molecule of alcohol to afford the aromatic 3-hydroxypyridine ring. libretexts.org
This methodology offers a high degree of flexibility, allowing for the introduction of various substituents on the pyridine (B92270) ring by choosing appropriately substituted oxazoles and dienophiles. rsc.org The reaction can be performed under thermal conditions or catalyzed by Lewis acids, such as Neodymium(III) triflate (Nd(OTf)₃), which can allow the reaction to proceed at room temperature. libretexts.orgxhuqk.com The use of electron-withdrawing groups on the dienophile generally accelerates the reaction. masterorganicchemistry.comlibretexts.orglibretexts.org
Table 1: Examples of Hetero-Diels-Alder Reactions for 3-Hydroxypyridine Synthesis
| Diene (5-Alkoxyoxazole) | Dienophile | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Ethoxy-2-methyl-4-phenyloxazole | Methyl acrylate | Nd(OTf)₃ (40 mol%), neat, rt, 24 h | Methyl 3-hydroxy-2-methyl-4-phenylpyridine-5-carboxylate | 85 | libretexts.org |
| 5-Ethoxy-2,4-dimethyloxazole | Methyl acrylate | Nd(OTf)₃ (40 mol%), neat, rt, 24 h | Methyl 3-hydroxy-2,4-dimethylpyridine-5-carboxylate | 74 | libretexts.org |
| 5-Ethoxy-2-methyl-4-phenyloxazole | Methyl vinyl ketone | Nd(OTf)₃ (5 mol%), neat, rt, 24 h | 5-Acetyl-3-hydroxy-2-methyl-4-phenylpyridine | 75 | libretexts.org |
Cyclic Condensation Reactions in Pyridinone Synthesis
Cyclic condensation reactions are fundamental in the synthesis of pyridinones, which are important precursors that can be converted to 3-hydroxypyridines. mdpi.com These reactions typically involve the condensation of 1,3-dicarbonyl compounds with an ammonia (B1221849) source to construct the pyridinone ring. baranlab.org For instance, the Hantzsch dihydropyridine (B1217469) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium (B1175870) acetate (B1210297). researchgate.netmdpi.com The resulting dihydropyridine can then be oxidized to the corresponding pyridine.
A related approach is the synthesis of 3-hydroxy-4-pyridinones (3,4-HPOs) from 4H-pyran-4-ones. The pyrone ring can undergo a ring-opening reaction upon treatment with an amine, such as ammonium acetate, followed by intramolecular cyclization to yield the pyridinone scaffold. mdpi.com Subsequent manipulation of the functional groups can lead to the desired 3-hydroxypyridine.
Synthesis from Pyridine or Related Six-Membered Ring Precursors
The direct functionalization of a pre-formed pyridine ring is another viable strategy. For instance, 3-hydroxypyridine can be synthesized from pyridine itself through a sequence of sulfonation, alkali fusion, and neutralization. researchgate.net Another approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 3-position of the pyridine ring. For example, 3-chloropyridine (B48278) can be converted to 3-hydroxypyridine by treatment with a basic hydroxide (B78521) at elevated temperatures. google.com
Furthermore, 3,5-disubstituted pyridines can be prepared from precursors like 3,5-diacetylpyridine (B1650777) through various condensation and cyclization reactions. nih.gov The modification of existing pyridine derivatives through reactions such as amination can also provide access to functionalized pyridinols. clockss.org
Transformation of 2-Acylfuran Derivatives
A classical and effective method for the synthesis of 3-hydroxypyridines involves the ring transformation of 2-acylfuran derivatives. google.com In this process, a 2-acylfuran is treated with ammonia or an ammonia source at high temperatures and pressures. google.com The reaction proceeds through a ring-opening of the furan, followed by recyclization incorporating the nitrogen atom to form the pyridine ring. This method allows for the preparation of various substituted 3-hydroxypyridines, with the substituents on the final product being determined by the substitution pattern of the starting 2-acylfuran. For example, 2-ethyl-6-methyl-3-hydroxypyridine can be synthesized from 5-methyl-2-propionylfuran. google.com
Preparation via Reaction of Substituted Benzaldehydes with Pyridine Derivatives
The condensation of substituted benzaldehydes with pyridine derivatives or their precursors is a common strategy for the synthesis of aryl-substituted pyridines. A well-known example is the Hantzsch pyridine synthesis, where an aldehyde (such as 3,5-dimethoxybenzaldehyde) can be condensed with a β-ketoester and an enamine or ammonia to form a dihydropyridine, which is then oxidized to the corresponding 4-arylpyridine. researchgate.netmdpi.com While this typically places the aryl group at the 4-position, modifications of this and other condensation reactions can be envisioned to achieve different substitution patterns.
Introduction of the 3,5-Dimethoxyphenyl Substituent
The introduction of the 3,5-dimethoxyphenyl group at the 5-position of the 3-hydroxypyridine core is a crucial step. This is most commonly achieved through modern cross-coupling reactions, which have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds.
Palladium-catalyzed cross-coupling reactions are particularly well-suited for this transformation. The general approach involves the coupling of a 5-halo-3-hydroxypyridine derivative (where the hydroxyl group is often protected) with an organometallic reagent bearing the 3,5-dimethoxyphenyl moiety.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a 5-halo-3-hydroxypyridine (or its protected form) with (3,5-dimethoxyphenyl)boronic acid or its corresponding boronate ester in the presence of a palladium catalyst and a base. harvard.edulibretexts.org The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent. wikipedia.orgorganic-chemistry.org In this case, a 5-halo-3-hydroxypyridine derivative would be reacted with a (3,5-dimethoxyphenyl)zinc halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This method is also highly versatile and allows for the coupling of various carbon centers. wikipedia.org
Stille Coupling: The Stille reaction employs an organotin reagent, such as (3,5-dimethoxyphenyl)trialkylstannane, which is coupled with the 5-halo-3-hydroxypyridine derivative using a palladium catalyst. libretexts.orgwikipedia.orgsynarchive.com While organotin compounds are toxic, the Stille reaction is robust and often used in complex molecule synthesis. harvard.edunumberanalytics.com
The choice of coupling partner (boronic acid, organozinc, or organostannane) and reaction conditions (catalyst, ligand, base, and solvent) can be optimized to achieve the desired product in high yield.
Table 2: Common Cross-Coupling Reactions for Aryl-Pyridine Bond Formation
| Reaction Name | Organometallic Reagent | Halide/Pseudohalide | Catalyst | Key Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | R'-X (X = Cl, Br, I, OTf) | Pd(0) or Pd(II) | Mild conditions, commercially available reagents, low toxicity of byproducts. |
| Negishi Coupling | R-ZnX | R'-X (X = Cl, Br, I, OTf) | Pd(0) or Ni(0) | High reactivity, good functional group tolerance. |
Alternatively, the 3,5-dimethoxyphenyl group can be incorporated from the beginning of the synthesis. For example, in a de novo synthesis of polysubstituted 3-hydroxypyridines, a 3,5-dimethoxyphenylboronic acid can be used as one of the starting materials in a palladium-catalyzed arylative cyclization. mdpi.comresearchgate.net
Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling)
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. illinois.edu For the synthesis of 5-(3,5-DIMETHOXYPHENYL)-3-HYDROXYPYRIDINE , a plausible approach involves the coupling of a suitably substituted bromopyridine with 3,5-dimethoxyphenylboronic acid.
A key starting material for this approach would be a 3-hydroxy-5-bromopyridine derivative. The hydroxyl group might need to be protected during the coupling reaction to prevent side reactions. A potential synthetic route is outlined below:
Scheme 1: Proposed Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Studies on similar systems, such as the coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-methoxyphenylboronic acid, have demonstrated the feasibility of such transformations, although regioselectivity can be a challenge in polysubstituted pyridines. nih.govbeilstein-journals.org The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products.
| Reactant 1 | Reactant 2 | Catalyst/Base/Solvent (Example for related compounds) | Product | Yield (Example for related compounds) | Reference |
| 3-Bromo-5-alkoxypyridine | 3,5-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / Dioxane:H₂O | 5-(3,5-Dimethoxyphenyl)-3-alkoxypyridine | Good to excellent | nih.gov |
| 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ / K₂CO₃ / Toluene:H₂O | Mono-, di-, and tri-arylated pyridines | Variable | beilstein-journals.org |
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is another potential strategy for introducing the 3,5-dimethoxyphenyl moiety. Pyridine is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Substitution at the 3- and 5-positions is generally less favored unless activated by appropriate leaving groups and electron-withdrawing groups.
For the synthesis of the target molecule, a scenario could involve the reaction of a pyridine derivative bearing a good leaving group at the 5-position (e.g., a halogen) with a nucleophilic 3,5-dimethoxyphenyl species. However, generating a nucleophilic 3,5-dimethoxyphenyl anion with sufficient reactivity can be challenging.
A more plausible SNAr approach would be to construct the pyridine ring with the 3,5-dimethoxyphenyl group already in place and then introduce the hydroxyl group via nucleophilic substitution. For instance, reacting a 3-chloro-5-(3,5-dimethoxyphenyl)pyridine with a hydroxide source under forcing conditions could potentially yield the desired product. A patent describes the synthesis of 3-hydroxypyridine from 3-chloropyridine using sodium hydroxide in propylene (B89431) glycol at high temperatures. google.com
| Substrate | Nucleophile/Conditions (General) | Product | Comments | Reference |
| 3-Chloropyridine | NaOH / Propylene glycol, 130-140 °C | 3-Hydroxypyridine | Demonstrates feasibility of hydroxyl substitution on the pyridine ring. | google.com |
| Chloro-substituted 3(5)-nitropyridines | Diazoles, Hydrazine | Hetaryl-3(5)-nitropyridines | Shows SNAr on substituted pyridines. | nih.gov |
Condensation with 3,5-Dimethoxyphenyl Containing Intermediates
The de novo synthesis of the pyridine ring through condensation reactions offers a versatile approach to highly substituted pyridines. The Hantzsch pyridine synthesis, a classic multicomponent reaction, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt. mdpi.com
To synthesize This compound , one could envision a modified Hantzsch-type reaction using 3,5-dimethoxybenzaldehyde (B42067) as the aldehyde component. Subsequent chemical modifications of the initially formed dihydropyridine, such as oxidation and decarboxylation, would be necessary to arrive at the final target molecule.
A study on the Hantzsch condensation of m- and p-methoxybenzaldehyde with methyl-3-aminocrotonate afforded the corresponding 1,4-dihydropyridine (B1200194) derivatives. mdpi.com This suggests that 3,5-dimethoxybenzaldehyde would be a suitable substrate for such reactions.
| Aldehyde | β-Ketoester/Ammonia Source (Example) | Intermediate Product | Final Product (after modification) | Reference |
| 3,5-Dimethoxybenzaldehyde | Ethyl acetoacetate, Ammonium acetate | 4-(3,5-Dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | This compound | mdpi.com |
| 3-Formylchromone, aromatic amines, malononitrile | - | 5-Hydroxy-chromeno[2,3-b]pyridines | Illustrates multicomponent pyridine synthesis. | nih.gov |
Another approach involves the reaction of 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones with ammonium acetate to form the corresponding pyridones, which can then be debenzylated to yield 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. mdpi.comurfu.ruresearchgate.net
Derivatization of the Hydroxyl Functionality
The hydroxyl group at the 3-position of the pyridine ring is a key functional handle that allows for further molecular modifications, leading to a variety of derivatives with potentially altered physicochemical and biological properties.
Synthesis of Ester and Ether Derivatives
Esterification: The hydroxyl group of This compound can be converted into an ester through reaction with a carboxylic acid, acid chloride, or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can also facilitate ester formation under mild conditions. nih.gov
Etherification: Ether derivatives can be prepared via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide. The choice of base and solvent is critical to ensure efficient reaction and avoid side products.
| Derivative Type | Reagents (General) | Reaction Conditions (General) | Product | Reference |
| Ester | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Reflux | 3-Acyloxy-5-(3,5-dimethoxyphenyl)pyridine | masterorganicchemistry.com |
| Ester | Carboxylic acid, DCC, DMAP | Room temperature | 3-Acyloxy-5-(3,5-dimethoxyphenyl)pyridine | nih.gov |
| Ether | Alkyl halide, Base (e.g., NaH) | Anhydrous solvent | 3-Alkoxy-5-(3,5-dimethoxyphenyl)pyridine | - |
Formation of Salt Forms
The basic nitrogen atom in the pyridine ring allows for the formation of various salt forms upon reaction with acids. These salts often exhibit improved solubility and stability compared to the free base. For instance, treatment of This compound with hydrochloric acid would yield the corresponding hydrochloride salt.
A study on the synthesis of salts of 3-hydroxypyridine with aryldithiophosphonic acids demonstrated the straightforward formation of pyridinium (B92312) salts under mild conditions. researchgate.net The hydroxyl group can also be derivatized to form sulfate (B86663) esters.
| Acid | Reaction Conditions | Salt Form | Reference |
| Hydrochloric acid | Ethanolic solution | 5-(3,5-Dimethoxyphenyl)-3-hydroxypyridinium chloride | General knowledge |
| Aryldithiophosphonic acids | Ethanol, 20°C | 3-Hydroxypyridinium aryldithiophosphonates | researchgate.net |
Modern Synthetic Advances and Green Chemistry Perspectives
Modern organic synthesis emphasizes the development of environmentally benign and efficient methods. In the context of synthesizing This compound and its analogues, several green chemistry principles can be applied.
Catalyst and Solvent-Free Reactions: Multicomponent reactions, such as the synthesis of 5-hydroxy-chromeno[2,3-b]pyridines, can be performed under catalyst and solvent-free conditions, significantly reducing waste and environmental impact. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. This has been applied to the synthesis of various pyridine derivatives. nih.gov
One-Pot Syntheses: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates (one-pot synthesis) improves efficiency and reduces solvent usage and waste. The de novo synthesis of polysubstituted 3-hydroxypyridines via "anti-Wacker"-type cyclization followed by oxidation and elimination is an example of a modern, efficient approach. mdpi.comresearchgate.net
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, is a key aspect of green chemistry. Suzuki-Miyaura reactions can often be performed in aqueous media. researchgate.net
Recent advances in catalysis, such as the development of more active and stable palladium catalysts, allow for Suzuki-Miyaura couplings to be performed under milder conditions and with lower catalyst loadings. illinois.edu The intramolecular C-H arylation of pyridine derivatives offers a novel and atom-economical route to fused heterocyclic systems. beilstein-journals.org
Mechanistic Studies of the Biological Activity of 5 3,5 Dimethoxyphenyl 3 Hydroxypyridine Preclinical Focus
Enzyme Inhibition and Modulation
The therapeutic potential of small molecules is often rooted in their ability to selectively inhibit or otherwise modulate the activity of key enzymes involved in disease pathology. Research into compounds featuring the 3-hydroxypyridine (B118123) scaffold, such as 5-(3,5-dimethoxyphenyl)-3-hydroxypyridine, has explored their effects on several classes of enzymes.
Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers. While direct evidence for the inhibition of Met Kinase, IDH, FGFR3, or ROS1 by this compound is limited in publicly available literature, studies on closely related analogs provide insights into the potential of this structural class.
For instance, a derivative, 3-(3,5-Dimethoxyphenyl)-5-(4-(piperazin-1-yl)phenyl)pyridin-2-amine, which shares the dimethoxyphenyl group and a pyridine (B92270) core, has been synthesized and investigated as a kinase inhibitor. nih.gov Although this specific study focused on its activity against Activin receptor-like kinase 2 (ALK2), the findings highlight the ability of the diarylpyridine scaffold to fit within the ATP-binding pocket of kinases. nih.gov Such inhibitors often exhibit activity across multiple kinases. However, comprehensive screening data for this compound against the specified panel of kinases is not extensively documented.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Reported Inhibitory Activity | Notes |
|---|---|---|
| Met Kinase | Data not available | Studies on related diarylpyridine analogs suggest potential for kinase inhibition. |
| Isocitrate Dehydrogenase (IDH) | Data not available | No direct preclinical studies reported. |
| Fibroblast Growth Factor Receptor 3 (FGFR3) | Data not available | No direct preclinical studies reported. |
Histone deacetylases (HDACs) are zinc-dependent enzymes that play a crucial role in the epigenetic regulation of gene expression. The search for novel zinc-binding groups (ZBGs) is a key area of HDAC inhibitor development, aimed at improving selectivity and pharmacokinetic properties over traditional hydroxamates. nih.govsiena.edu
The 3-hydroxypyridine scaffold has been investigated for this purpose. A significant study identified the closely related compound, 3-hydroxypyridin-2-thione (3-HPT), as a novel ZBG capable of inhibiting HDACs. nih.gov In vitro assays demonstrated that 3-HPT selectively inhibits HDAC6 and HDAC8, while showing no activity against HDAC1. nih.gov This selectivity is noteworthy, as isoform-specific inhibition is a major goal in developing safer HDAC-targeting therapies. In contrast, the simple 3-hydroxypyridine (3-HP) scaffold itself was found to be inactive against all three HDAC isoforms tested, suggesting that the thione group is critical for the observed zinc-binding and inhibitory activity in this specific analog. nih.gov
Table 2: In Vitro HDAC Inhibition by 3-Hydroxypyridine Analogs
| Compound | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) |
|---|---|---|---|
| 3-Hydroxypyridin-2-thione (3-HPT) | > 100,000 | 681 | 3675 |
| 3-Hydroxypyridine (3-HP) | Inactive | Inactive | Inactive |
Data sourced from a study on novel zinc-binding groups for HDAC inhibition. nih.gov
Prolyl hydroxylase domain (PHD) enzymes are non-heme iron-containing dioxygenases that regulate the stability of Hypoxia-Inducible Factor (HIF). nih.govnih.gov Inhibition of PHDs stabilizes HIF, promoting the expression of genes involved in erythropoiesis and adaptive responses to hypoxia, making PHD inhibitors a promising therapy for anemia. nih.govnih.gov
The mechanism of many PHD inhibitors involves chelating the catalytic Fe(II) ion in the active site, mimicking the binding of the 2-oxoglutarate co-substrate. d-nb.info While direct studies on this compound are not prominent, research on structurally related 4-hydroxypyrimidine (B43898) inhibitors provides a strong mechanistic model. d-nb.info Crystallographic studies of these related compounds show that the heterocyclic core chelates the active site metal ion in a bidentate manner, occupying the 2-oxoglutarate binding pocket. d-nb.info This mode of action suggests that the 3-hydroxypyridine scaffold could potentially act as a pharmacophore for PHD inhibition by similarly coordinating the iron center.
Phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) is a central mechanism of translational control in response to cellular stress. nih.govnih.gov This event is mediated by a family of four eIF2α kinases, including the Heme-Regulated Inhibitor (HRI), which is activated during heme deficiency. nih.govnih.gov HRI activation leads to a general reduction in protein synthesis while selectively upregulating the translation of stress-response genes. nih.govresearchgate.net
Currently, there is a lack of preclinical research in the public domain directly linking this compound or related 3-hydroxypyridine derivatives to the modulation or regulation of HRI or other eIF2α kinases.
Molecular Interactions with Biological Targets
The biological effect of an inhibitor is determined by its precise molecular interactions within the target's active site. Understanding these interactions at an atomic level is crucial for rational drug design.
Hydrogen bonds are fundamental to the specificity and affinity of ligand-protein interactions. nih.govnih.gov For compounds based on the 3-hydroxypyridine scaffold, the hydroxyl group and the pyridine nitrogen are key functional groups capable of forming critical hydrogen bonds.
Molecular docking and crystallography studies of related compounds provide valuable insights:
In Kinases: A study on a 3,5-diarylpyridine inhibitor targeting ALK2 revealed a water-mediated hydrogen bond between the compound and the catalytic lysine (B10760008) (K235) in the ATP-binding pocket. nih.gov
In HDACs: Docking studies of the active 3-hydroxypyridin-2-thione analog suggest its function as a ZBG is mediated by the bidentate chelation of the zinc ion in the catalytic site of HDAC6 and HDAC8. nih.gov
In Prolyl Hydroxylases: Crystal structures of related 4-hydroxypyrimidine inhibitors confirm that they chelate the active site metal ion (iron or a manganese substitute in the crystal) and form hydrogen bonds with active site residues, effectively mimicking the natural co-substrate. d-nb.info
π-Stacking and Hydrophobic Interactions
The aromatic nature of both the pyridine and the dimethoxyphenyl rings in this compound suggests the potential for π-stacking and hydrophobic interactions with biological macromolecules. Pyridine-containing compounds are recognized for their ability to engage in π-π interactions, a property similar to that of benzene (B151609). mdpi.com These non-covalent interactions are crucial for the binding of ligands to biological targets such as enzymes and receptors. The planarity of the pyridine ring facilitates its stacking with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine within protein active sites. mdpi.com
Chelation of Metal Ions (e.g., Iron)
A significant aspect of the biological activity of 3-hydroxypyridine derivatives is their ability to chelate metal ions, particularly iron. The 3-hydroxy-4-pyridinone scaffold is a well-established and potent iron chelator. researchgate.netnih.govnih.gov These compounds, acting as bidentate ligands, form stable complexes with Fe(III). nih.gov The affinity of hydroxypyridinones for iron is a key factor in their pharmacological effects, as iron is a critical element in various biological processes, including the generation of reactive oxygen species via the Fenton reaction. researchgate.netnih.gov
The chelation of iron by 3-hydroxypyridin-4-one derivatives has been shown to be highly efficient, with some analogues demonstrating a greater efficacy than the clinical iron chelator deferoxamine. nih.gov The lipid solubility of these compounds can also influence their in vivo chelating efficiency. nih.gov While this compound is a 3-hydroxypyridine and not a 3-hydroxy-4-pyridinone, the presence of the hydroxyl group on the pyridine ring suggests a potential for metal ion chelation. The ability of related structures to sequester iron is presented in the table below.
| Compound/Derivative Family | Metal Ion Chelated | Key Findings |
| 3-Hydroxy-4-pyridinone analogues | Iron (Fe³⁺) | High binding constant and selective affinity for iron(III). nih.gov Some derivatives are more effective than deferoxamine. nih.gov |
| N-ethyl-2-methyl-3-hydroxypyridin-4-one | Iron (Fe³⁺) | A strong and selective ferric chelator. researchgate.net |
| 1,2-dimethyl-3-hydroxypyridine-4-one | Copper (Cu²⁺) | Forms stable complexes with Cu(II) under physiological conditions. nih.gov |
Modulation of Cellular Pathways and Processes
The interactions of this compound at the molecular level translate into the modulation of various cellular pathways and processes, contributing to its observed biological effects.
Antioxidant Activity and Free Radical Scavenging
Derivatives of 3-hydroxypyridine are recognized for their antioxidant properties. nih.govnih.gov This activity is largely attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress. Oxidative stress is a condition characterized by an excess of reactive oxygen species, which can lead to cellular damage and is implicated in a wide range of diseases. frontiersin.org
The mechanism of antioxidant action for compounds with hydroxylated aromatic rings often involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thus neutralizing it. Theoretical studies on related compounds have explored mechanisms such as Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) as potential pathways for their antioxidant activity. frontiersin.org The antioxidant effects of 3-hydroxypyridine derivatives have been demonstrated in various experimental models, where they have been shown to protect against oxidative damage. nih.gov
| Compound/Derivative Family | Antioxidant Effect | Experimental Model/Context |
| 3-Hydroxypyridine derivatives | Antioxidant | General studies on their role as inhibitors-antioxidants. nih.gov |
| SD-6 (a 3-hydroxypyridine antioxidant) | Protection against hypoxic and reperfusion contracture | Isolated rat left ventricular papillary muscles. nih.gov |
| Thienopyridine derivatives | Antioxidant effects | In addition to cytotoxic activity. |
Anti-inflammatory Pathways
The anti-inflammatory effects of 3-hydroxypyridine derivatives are often linked to their iron-chelating properties. nih.govnih.gov Key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent, meaning they require iron to function. nih.govnih.gov By chelating iron, 3-hydroxy-pyridine-4-one derivatives can inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov
Studies on new derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory activity in models of carrageenan-induced paw edema and croton oil-induced ear edema. nih.govnih.gov The anti-inflammatory effects of these compounds are thought to be multifactorial, also involving the reduction of free radicals which are known to participate in the inflammatory process. nih.gov
Neuroprotective Mechanisms against Ischemic Injury
Derivatives of 3-hydroxypyridine have shown considerable promise as neuroprotective agents, particularly in the context of ischemic brain injury. nih.govcyberleninka.runih.govresearchgate.net Ischemic stroke leads to a cascade of detrimental events, including excitotoxicity, oxidative stress, and apoptosis, ultimately causing neuronal death. dovepress.com The neuroprotective mechanisms of 3-hydroxypyridine derivatives are multifaceted and address several of these pathological processes.
Their antioxidant properties play a crucial role by counteracting the surge of free radicals that occurs during and after an ischemic event. nih.gov Furthermore, some 3-hydroxypyridine derivatives have been shown to reduce the severity of neurological deficits and preserve the population of neurons in the cortex following an experimental stroke. nih.gov The ability of these compounds to target both necrotic and apoptotic cell death pathways contributes to their anti-ischemic activity. nih.gov
| Compound/Derivative | Neuroprotective Effect | Experimental Model |
| 3-EA (an ascorbic acid-containing derivative of hydroxypyridine) | Preserved cortex neuron population and decreased neurological deficit severity. | In vitro and in vivo models of cerebral ischemia. nih.gov |
| Emoxipine, Reamberin, and Mexidol (derivatives of 3-oxypyridine and succinic acid) | Protection against subtotal ischemia of rostral brain segments. | Mouse models of acute brain ischemia. nih.gov |
| LKhT 4-97 and LKhT 11-02 (3-hydroxypyridine derivatives) | Positive effect on survival rate and resolution of pathological signs. | Rat model of intracerebral hemorrhage. cyberleninka.ru |
Inhibition of Protein Misfolding and Fibril Formation
The aggregation of misfolded proteins into amyloid fibrils is a hallmark of several neurodegenerative diseases. nih.govresearchgate.net While direct evidence for this compound is not available, related molecular structures have been investigated for their ability to inhibit this process. The inhibition of amyloid fibril formation can occur through various mechanisms, including the stabilization of the native protein conformation, the capping of growing fibrils, or interference with the secondary nucleation on the surface of existing fibrils. mdpi.com
Aromatic compounds, particularly those containing hydroxyl groups, have been identified as potential inhibitors of amyloid fibril formation. nih.gov For instance, certain indole (B1671886) derivatives have been shown to effectively abrogate the formation of amyloid-β aggregates. nih.gov The proposed mechanism involves specific interactions between the aromatic moieties of the inhibitor and the amyloidogenic polypeptide, which can disrupt the self-assembly process. nih.gov Given the aromatic nature of this compound, it is plausible that it could exert similar inhibitory effects on protein misfolding and fibril formation.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule, offering deep insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com For 5-(3,5-dimethoxyphenyl)-3-hydroxypyridine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. nih.govniscpr.res.in This process minimizes the energy of the molecule to predict key structural parameters.
The optimization process yields important data, which would be compiled into a data table for analysis.
Table 1: Predicted Geometrical Parameters (Illustrative)
| Parameter | Predicted Value |
|---|---|
| Bond Length (C-C in pyridine (B92270) ring) | ~1.39 Å |
| Bond Length (C-N in pyridine ring) | ~1.34 Å |
| Bond Length (C-O of hydroxyl group) | ~1.36 Å |
| Bond Angle (C-N-C in pyridine ring) | ~117° |
| Dihedral Angle (Pyridine-Phenyl) | Variable |
Note: These values are illustrative and represent typical parameters for similar molecular structures. Actual calculated values would be specific to the molecule.
This analysis confirms the molecule's most stable conformation by finding the geometry with the lowest potential energy. nih.gov
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com
For this compound, FMO analysis would reveal that the electron density of the HOMO is likely concentrated on the electron-rich dimethoxyphenyl and hydroxypyridine rings, while the LUMO density might be distributed across the pyridine ring system. mdpi.combohrium.com From the energies of the HOMO and LUMO, various reactivity indices can be calculated to quantify the molecule's chemical behavior. mdpi.com
Table 2: Predicted FMO Properties and Reactivity Descriptors (Illustrative)
| Parameter | Definition | Predicted Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 4.0 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.5 eV |
| Chemical Softness (S) | 1/η | ~ 0.4 eV⁻¹ |
| Electrophilicity Index (ω) | χ²/2η | ~ 3.2 eV |
Note: These values are for illustrative purposes and would be precisely determined through DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrophilic and nucleophilic sites of a molecule. chemrxiv.org The MEP map illustrates the charge distribution across the molecule's surface, using a color scale to indicate different potential values. researchgate.net
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas would be expected around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups and the nitrogen atom of the pyridine ring. bohrium.comresearchgate.net
Blue Regions : Indicate positive electrostatic potential, which is electron-deficient, and are prone to nucleophilic attack. These regions are typically found around hydrogen atoms, particularly the hydroxyl proton. researchgate.net
Green Regions : Represent neutral or zero potential areas. researchgate.net
The MEP map provides a clear, visual guide to the molecule's reactivity, correlating with its dipole moment and electronegativity to predict how it will interact with other chemical species. bhu.ac.in
Computational methods can accurately predict various spectroscopic data, which are invaluable for confirming the identity and structure of a synthesized compound.
NMR Spectroscopy : Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, are used to predict the ¹H and ¹³C NMR chemical shifts. cmst.eu For this compound, predicted spectra would show characteristic signals for the aromatic protons and carbons of both rings, the methoxy groups, and the hydroxyl proton. nih.govresearchgate.net Comparing these predicted shifts with experimental data helps validate the molecular structure.
IR and Raman Spectroscopy : The vibrational frequencies for a molecule can be calculated using DFT. These theoretical frequencies correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. mdpi.com Analysis of the predicted vibrational modes for this compound would identify characteristic stretching and bending vibrations, such as the O-H stretch of the hydroxyl group, C-O stretches of the methoxy groups, and various C-C and C-N vibrations within the aromatic rings.
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are used to simulate how a molecule interacts with biological targets, which is a cornerstone of modern drug discovery.
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. nih.gov This simulation helps to understand the binding mode and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
The process involves placing the ligand into the active site of a target protein and using a scoring function to estimate the binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction. nih.gov
Table 3: Illustrative Molecular Docking Results
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Example Kinase (e.g., 5WRE) | -8.5 | ASP-150, LYS-45, PHE-80 |
| Example Receptor (e.g., 5T2P) | -9.2 | TYR-210, SER-120, LEU-250 |
Note: This table is purely illustrative. The target proteins and results would depend on the specific therapeutic application being investigated.
This analysis is critical for predicting the potential biological activity of the compound and for guiding the design of more potent analogs.
Applications of 5 3,5 Dimethoxyphenyl 3 Hydroxypyridine in Chemical Biology and Advanced Materials
Development as a Chemical Probe for Biological Systems
The 3-hydroxypyridine (B118123) moiety is a key structural element found in various biologically active compounds and has been a focus of medicinal chemists. acs.org Its ability to participate in hydrogen bonding makes it a valuable component for interacting with biological targets. The derivatization of 3-hydroxypyridines is a strategy employed to develop chemical probes for studying biological systems. acs.org For instance, the synthesis of various 3-hydroxypyridine derivatives has been explored for their potential neuroprotective and antihypoxic effects. dergipark.org.tr
The 5-(3,5-dimethoxyphenyl)-3-hydroxypyridine structure, with its specific substitution pattern, offers a platform for further modification to create tailored chemical probes. The dimethoxyphenyl group can influence the compound's solubility, lipophilicity, and electronic properties, which are critical for its function as a probe. These probes could be designed to interact with specific enzymes or receptors, allowing for the investigation of their roles in cellular processes.
Scaffold Utility in Rational Drug Design Strategies
The concept of using molecular scaffolds is central to modern drug discovery. A scaffold is a core molecular structure to which various functional groups can be attached to create a library of compounds with diverse biological activities. The this compound framework is a promising candidate for such a scaffold.
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in the drug discovery process. nih.gov This approach begins with the identification of small molecular fragments that bind weakly to a biological target. nih.gov These initial hits are then optimized and linked together to create more potent and selective drug candidates. nih.gov
The this compound molecule can be deconstructed into its constituent fragments: the 3-hydroxypyridine core and the 3,5-dimethoxyphenyl group. Both of these fragments possess desirable characteristics for FBDD. The 3-hydroxypyridine ring is a polar, heterocyclic scaffold that can form crucial hydrogen bonds with protein targets. nih.gov The 3,5-dimethoxyphenyl group can engage in various non-covalent interactions, including van der Waals forces and potentially pi-stacking, contributing to binding affinity.
The table below outlines the key features of these fragments in the context of FBDD.
| Fragment | Key Features for FBDD |
| 3-Hydroxypyridine | - Polar nature enhances solubility. - Hydrogen bond donor (hydroxyl group) and acceptor (pyridine nitrogen) capabilities for target interaction. nih.gov - Provides a rigid core for predictable binding modes. |
| 3,5-Dimethoxyphenyl | - Can participate in hydrophobic and pi-stacking interactions. - Methoxy (B1213986) groups can be modified to tune electronic properties and solubility. - Provides vectors for fragment growth. |
Biomolecular mimetics are synthetic molecules designed to replicate the function of natural biomolecules, such as proteins or nucleic acids. The 3-hydroxypyridine scaffold is particularly well-suited for creating mimetics due to its ability to mimic the hydrogen bonding patterns of nucleobases and amino acid residues. This has led to the development of novel inhibitors for various enzymes.
The this compound structure can serve as a core for designing mimetics that target specific protein-protein interactions or enzyme active sites. For example, biomimetic composite scaffolds have been developed for bone tissue engineering by mimicking the structure and chemical composition of the natural bone matrix. nih.govnih.gov The combination of the rigid pyridine (B92270) ring and the flexible dimethoxyphenyl group allows for the creation of molecules with precise three-dimensional arrangements of functional groups, enabling them to fit into and interact with biological targets effectively.
Potential in Material Science and Organic Electronic Applications
The unique electronic and structural properties of this compound also make it a compelling candidate for applications in material science, particularly in the field of organic electronics.
Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. Hydrogen bonding is a powerful tool in supramolecular chemistry for constructing well-defined, ordered structures. The hydroxyl group and the nitrogen atom of the pyridine ring in this compound are capable of forming strong and directional hydrogen bonds. nih.gov
These hydrogen bonding interactions can be exploited to create one-, two-, or three-dimensional supramolecular assemblies. acs.orgrsc.org The formation of such ordered structures is crucial for the development of functional materials with specific optical, electronic, or catalytic properties. For instance, the predictable nature of the hydroxyl-pyridine hydrogen bond has been used to create co-crystals with specific arrangements of molecules. nih.gov
Pi-pi stacking is another important non-covalent interaction that plays a significant role in the structure and properties of organic materials. wikipedia.org This interaction arises from the attractive forces between the electron clouds of aromatic rings. Both the pyridine and phenyl rings in this compound can participate in pi-pi stacking. nih.gov
In the context of organic light-emitting diodes (OLEDs), pi-pi stacking is crucial for charge transport. nih.gov The ordered stacking of aromatic molecules can create pathways for electrons and holes to move through the material, which is essential for the efficient operation of the device. nih.govresearchgate.net The presence of both pyridine and phenyl rings in the molecule, along with the potential for tuning their electronic properties through the methoxy groups, makes this compound a promising building block for new hole-transporting or electron-transporting materials for OLEDs. nih.govresearchgate.netacs.org The substitution pattern on the phenyl ring can also be used to control the degree of pi-stacking and prevent aggregation-caused quenching of emission in solid-state materials. rsc.org
The table below summarizes the potential roles of the key structural features in OLED applications.
| Structural Feature | Potential Role in OLEDs |
| Pyridine Ring | - Can function as an electron-transporting moiety. researchgate.net - Its nitrogen atom can influence the energy levels of the material. researchgate.net |
| Phenyl Ring | - Contributes to the overall electronic structure and can be part of the hole-transporting pathway. nih.gov |
| Dimethoxy Groups | - Can tune the HOMO/LUMO energy levels of the material. - Can influence the solubility and processability of the material for device fabrication. |
| Pi-Pi Stacking | - Facilitates charge transport through the organic layers of the OLED. wikipedia.org |
| Hydrogen Bonding | - Can be used to control the morphology and packing of the molecules in the solid state, which in turn affects charge transport and device performance. |
Future Directions and Emerging Research Opportunities
Identification of Novel Biological Targets and Therapeutic Areas
The unique structural combination of a 3-hydroxypyridine (B118123) ring and a 3,5-dimethoxyphenyl group suggests that 5-(3,5-dimethoxyphenyl)-3-hydroxypyridine could interact with a variety of biological targets. The trimethoxyphenyl moiety is a known feature in a number of biologically active compounds, including some with anticancer properties that target tubulin polymerization. nih.govnih.govresearchgate.net For instance, derivatives of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine have been shown to inhibit tubulin polymerization and exhibit potent antiproliferative activity against various cancer cell lines. researchgate.net This suggests that this compound could be investigated as a potential anticancer agent, with tubulin as a primary hypothetical target.
Furthermore, the hydroxypyridine core is a versatile scaffold in medicinal chemistry. Research into other hydroxypyridine derivatives has revealed a broad range of biological activities. Therefore, future research should involve extensive screening of this compound against a wide panel of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic diseases. Identifying the specific cellular and molecular targets of this compound will be the crucial first step in delineating its potential therapeutic applications, which could span from oncology to neurodegenerative disorders and beyond.
Advancements in Asymmetric Synthesis and Stereoselective Pathways
The development of efficient and stereoselective synthetic routes is paramount for the exploration of any chiral compound's therapeutic potential. While general methods for the synthesis of polysubstituted 3-hydroxypyridines exist, such as the hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles rsc.org, specific and optimized pathways for the asymmetric synthesis of this compound have not been reported.
Future research in this area should focus on developing novel catalytic systems, potentially employing chiral organocatalysts or transition-metal complexes, to achieve high enantioselectivity. nih.govmdpi.com The principles of modern asymmetric organocatalysis, which have been successfully applied to the synthesis of complex pyrrolidine-based structures, could be adapted for this purpose. nih.govmdpi.com Establishing robust stereoselective pathways will be critical for producing enantiomerically pure samples of the compound, enabling a thorough investigation of the structure-activity relationship and the differential biological effects of each enantiomer.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of novel therapeutic agents. astrazeneca.commdpi.comacs.org These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of molecules. mdpi.com
In the context of this compound, AI and ML could be employed to:
Predict Biological Targets: By comparing its structural features to those of known active compounds in large chemical databases, machine learning models can generate hypotheses about its potential biological targets. mdpi.com
Optimize Derivatives: AI algorithms can be used to design and screen virtual libraries of derivatives of this compound, identifying modifications that are likely to enhance potency and selectivity for a specific target. nih.gov
Predict ADMET Properties: Machine learning models can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound, helping to prioritize research efforts on candidates with favorable drug-like properties. nih.gov
A machine-learning-assisted material genome approach has already been proposed for the design of pyridine-based polymers, demonstrating the potential of these techniques in this chemical space. nih.gov The integration of AI and ML into the research pipeline for this compound could significantly streamline its development from a chemical entity to a potential drug candidate.
Design of Multitarget-Directed Ligands Incorporating the Chemical Compound
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Multitarget-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets, represent a promising therapeutic strategy for these conditions. nih.govnih.gov The design of MTDLs is a significant challenge, but computational approaches are emerging to facilitate this process. nih.gov
The scaffold of this compound could serve as a valuable starting point for the design of MTDLs. Depending on its identified biological activities, the core structure could be functionalized with other pharmacophores to introduce additional activities. Rational design strategies, such as merging or linking pharmacophores of known ligands for different targets, could be employed. nih.gov For instance, if the compound shows affinity for a particular enzyme, it could be combined with a moiety known to interact with a complementary target involved in the same disease pathology. This approach could lead to the development of novel therapeutics with enhanced efficacy and a reduced likelihood of drug resistance.
Comprehensive Elucidation of Metabolic Pathways and Stability in Complex Systems
Understanding the metabolic fate and stability of a compound is a critical aspect of drug development. The metabolic pathways of this compound are currently unknown. Studies on the metabolism of simpler hydroxypyridines, such as 4-hydroxypyridine (B47283), have identified enzymatic degradation pathways involving ring cleavage. nih.gov
Future research must involve in vitro and in vivo studies to identify the metabolites of this compound and the enzymes responsible for its transformation, likely involving cytochrome P450 isoforms. Investigating its stability in various biological matrices, such as plasma and liver microsomes, will be essential to predict its pharmacokinetic profile and potential for drug-drug interactions. This knowledge is crucial for designing compounds with improved metabolic stability and for ensuring a predictable and safe pharmacological profile in preclinical and clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
